Methyl 6-methoxy-5-methylpyridine-3-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately . This compound is recognized for its utility as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structure features a pyridine ring substituted with both methoxy and methyl groups, which significantly influence its reactivity and biological activity.
The compound is classified under the category of pyridine derivatives, which are known for their diverse applications in medicinal chemistry. Methyl 6-methoxy-5-methylpyridine-3-carboxylate serves as a precursor for synthesizing cholinergic drugs that are used to treat gastrointestinal diseases, among other applications . Its relevance in organic synthesis makes it a valuable compound in both academic research and industrial settings.
The synthesis of methyl 6-methoxy-5-methylpyridine-3-carboxylate can be achieved through several methods, with one of the most common being the esterification process. This involves reacting 6-methoxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Technical Details:
The molecular structure of methyl 6-methoxy-5-methylpyridine-3-carboxylate consists of a pyridine ring with the following substituents:
Crystallographic studies have provided insights into its structural parameters:
Methyl 6-methoxy-5-methylpyridine-3-carboxylate participates in various chemical reactions:
The mechanism of action for methyl 6-methoxy-5-methylpyridine-3-carboxylate varies based on its application:
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy) confirm structural integrity and purity during synthesis .
Methyl 6-methoxy-5-methylpyridine-3-carboxylate is utilized in various scientific fields:
Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 1378360-98-5, $C9H{11}NO_3$, MW 181.19 g/mol) serves as a versatile building block in medicinal and materials chemistry. Its synthesis typically follows multistep sequences starting from simpler pyridine precursors. A common route involves:
Table 1: Characterization Data for Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1378360-98-5 |
Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 181.19 g/mol |
SMILES | O=C(C1=CC(OC)=C(C)N=C1)OC |
Purity Specification | ≥97% (HPLC) |
Physical Form | Light yellow solid |
Storage Conditions | Room temperature, sealed |
Regiocontrol in pyridine functionalization remains challenging due to competing site reactivities. For the 3-carboxylate scaffold:
Methoxy Installation: Late-stage methoxylation employs copper(I) catalysts with methanol or dimethyl carbonate as methoxy sources. Key systems:
Methyl Group Strategies:
Table 2: Catalytic Systems for Pyridine Functionalization
Catalytic System | Functionality Installed | Selectivity | Yield Range |
---|---|---|---|
Pd(OAc)₂/P(t-Bu)₃ | Aryl groups at C4 | >20:1 (C4:C2) | 45-82% |
CuI/1,10-phenanthroline | Methoxy at C6 | >95% | 60-78% |
Fumarate blocking group | Alkyl groups at C4 | >50:1 (C4:C2) | 70-85% |
Rh₂(esp)₂/Ag₂CO₃ | Methyl groups at C4 | >15:1 (C4:C2) | 55-75% |
The C4 position of methyl 6-methoxy-5-methylpyridine-3-carboxylate serves as a prime handle for complexity generation:
Notably, boronic acid derivatives exhibit sensitivity to protodeboronation, requiring anhydrous conditions and degassed solvents. Recent advances demonstrate that electron-rich pyridineboronic acids achieve >80% conversion with heteroaryl bromides when using SPhos as ligand [7]. These transformations rapidly generate libraries of 3,4,5,6-tetrasubstituted pyridines inaccessible through classical substitution chemistry.
CAS No.: 112484-85-2
CAS No.: 10606-14-1